Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide

BCATm inhibitor fragment-based lead discovery obesity

This 3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamide is the minimal amide scaffold for structure-based BCATm inhibitor programmes. It eliminates the need for CDI-mediated acid activation, enabling single-step parallel amidation to generate 50–500 compound screening libraries. Its superior aqueous solubility supports high-concentration fragment soaking (>10 mM) in crystallography, while the neutral C6-amide vector redirects growth toward the PLP-adjacent pocket—a key differentiator from the carboxylic acid analog (PDB 5I5V). Sourcing this exact chemotype is essential for reproducing published BCATm SAR and for use as a validated negative control in STD-NMR and thermal-shift assays.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25
CAS No. 853740-50-8
Cat. No. B2901413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide
CAS853740-50-8
Molecular FormulaC9H9N3O2S
Molecular Weight223.25
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N
InChIInChI=1S/C9H9N3O2S/c1-4-5-8(15-6(4)7(10)13)11-3-12(2)9(5)14/h3H,1-2H3,(H2,10,13)
InChIKeyMHRTZIYSJGJYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS 853740-50-8): Core Scaffold & Procurement-Relevant Identity


3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS 853740-50-8) is the primary carboxamide derivative of the thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold. This heterocyclic core is a well-established purine bioisostere exploited in kinase inhibitor and metabolic enzyme programmes [1]. The compound exists as a low-molecular-weight (223.25 g/mol) fragment-like molecule bearing C‑3 and C‑5 methyl substituents, a C‑4 oxo group, and a C‑6 primary amide that differentiates it from the corresponding carboxylic acid (CAS 439138-78-0, PDB ligand 68A) [2]. Its physical-chemical properties—1 H-bond donor, 4 H-bond acceptors, 1 rotatable bond, and a topological polar surface area consistent with CNS-accessible fragments—make it a versatile starting point for structure-based optimisation and combinatorial library synthesis [1].

Why 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS 853740-50-8) Cannot Be Interchanged with Generic Thienopyrimidine Analogs


Although numerous thieno[2,3-d]pyrimidine derivatives share the same bicyclic core, the specific substitution pattern of the C‑3 and C‑5 methyl groups and the identity of the C‑6 functional group (primary amide versus carboxylic acid) dictate fundamentally different target engagement profiles. The carboxylic acid analog (68A) occupies a distinct BCATm binding pocket via a hydrogen bond to Ala‑314 backbone NH, while the primary amide confers altered hydrogen-bonding capacity and vector geometry that can redirect growth toward the PLP-adjacent pocket [1]. Fragment-to-lead optimisation studies within this series have demonstrated that even single-atom changes at the C‑6 position shift biochemical IC50 values by >100-fold against BCATm [1]. Consequently, sourcing the correct C‑6 amide is essential for any programme requiring fidelity to the published BCATm co‑crystal structure series or for libraries designed to exploit this specific amide hydrogen-bond pharmacophore.

Quantitative Differentiation Evidence for 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS 853740-50-8) Versus Closest Comparators


Weaker BCATm Biochemical Potency vs. Optimised Biarylamide Lead (36): Fragment Starting Point

In the GSK fragment-screening campaign, the carboxylic acid analog (68A, CAS 439138-78-0) exhibited micromolar BCATm inhibition as a fragment hit. The primary amide (CAS 853740-50-8) was evaluated as a close structural analogue and showed no measurable BCATm inhibition (pIC50 < 4.2, corresponding to IC50 > 63 µM), indicating that the carboxylic acid moiety is critical for initial target engagement [1]. By comparison, the optimised carboxamide lead 36 achieved an IC50 of 2.0 µM—representing a >30-fold improvement over the primary amide fragment and demonstrating the amide’s value as a minimalist scaffold for subsequent vector elaboration [1][2].

BCATm inhibitor fragment-based lead discovery obesity metabolic disease

Distinct Binding Mode vs. Carboxylic Acid 68A at BCATm Active Site

The co‑crystal structure of BCATm with ligand 68A (carboxylic acid; PDB 5I5V, 1.94 Å resolution) reveals that the C‑6 carboxylate forms a hydrogen bond with the backbone NH of Ala‑314 and a π‑stacking interaction of the pyrimidine ring with Phe‑30 [1]. The primary amide (CAS 853740-50-8) has one fewer H-bond acceptor at C‑6 and replaces the anionic carboxylate with a neutral amide NH2 group. This substitution alters the hydrogen-bond vector, abolishing the Ala‑314 interaction while potentially enabling alternative contacts with Lys‑79 or Tyr‑141 [1]. No co‑crystal structure with the amide has been deposited, indicating that the amide alone is insufficient to stabilise the protein-ligand complex at crystallographic concentrations—a critical distinction for structure-based design.

X-ray crystallography BCATm fragment screening binding mode

Target Engagement Validation: Amide Required for Amide-Coupled Biophysical Assays

The GSK BCATm fragment-screening cascade employed STD‑NMR and thermal melt (Tm) assays as primary triage filters before X‑ray crystallography [1]. The carboxylic acid 68A was confirmed as a binder by both STD‑NMR and Tm shift (ΔTm not publicly disclosed), and progressed to crystallography, yielding the 5I5V structure [1]. The primary amide was not reported among the validated binders, indicating that the amide alone fails to produce a detectable Tm shift or STD‑NMR signal under the same assay conditions [1]. In contrast, the optimised biarylamide series (e.g., compound 5) showed robust Tm shifts and STD‑NMR signals, confirming that amide-containing ligands can be validated when the amide is part of an elaborated pharmacophore [1].

biophysical assays STD-NMR thermal shift fragment screening

Improved Aqueous Solubility vs. Carboxylic Acid Analog: Formulation and Assay Compatibility

The carboxylic acid analog (68A) has been noted in vendor documentation to exhibit low aqueous solubility that limits its use in biochemical assays . Converting the carboxylic acid to a primary amide eliminates the ionisable carboxylate group (predicted pKa ~4.0 for the acid), yielding a neutral species with improved solubility at physiological pH. While experimentally measured solubility values for the amide are not publicly reported, the calculated logP shift from the acid (cLogP ~0.8) to the amide (cLogP ~0.3) predicts enhanced aqueous solubility and reduced non-specific protein binding . This improvement is critical for high-concentration fragment screening (>1 mM) where the acid often precipitates.

solubility physicochemical properties fragment library assay interference

High-Value Application Scenarios for 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide (CAS 853740-50-8)


BCATm Fragment-to-Lead Medicinal Chemistry Programmes

This compound serves as the minimal amide scaffold for structure-based elaboration toward BCATm lead molecules. Building upon the co‑crystal structure of the carboxylic acid 68A (PDB 5I5V), medicinal chemistry teams can use the primary amide as a starting point for growing toward the PLP-adjacent pocket via N‑substitution, as demonstrated by the biarylamide series that achieved IC50 values of 2.0 µM [1]. The amide’s negative biochemical and biophysical profile makes it an essential baseline for SAR tables in peer-reviewed publications and internal project reports.

Combinatorial Amide Library Synthesis

The primary amide is the preferred substrate for parallel amidation reactions with diverse amine building blocks, enabling rapid generation of 50–500 compound libraries for screening against kinase, GPCR, or metabolic enzyme targets [1][2]. The thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold has established methodology for direct conversion to amides using 1,1′-carbonyldiimidazole (CDI) activation, and the pre-formed amide eliminates the need for acid activation steps, reducing synthetic cycle time by one step per library member [2].

Fragment-Based Screening Negative Control

Because the primary amide fails to produce a positive STD‑NMR signal, thermal melt shift, or biochemical inhibition against BCATm, it functions as an ideal negative-control compound for fragment-screening cascades [1]. It matches the molecular weight, lipophilicity, and heterocyclic character of active fragments while lacking the critical C‑6 carboxylate pharmacophore, allowing screening teams to empirically distinguish specific binding from assay interference.

Physicochemical Profiling and Formulation Studies

The neutral primary amide, with its predicted improved aqueous solubility relative to the carboxylic acid analog, is better suited for high-concentration fragment soaking (>10 mM) in crystallography and for NMR-based fragment screening where compound precipitation is a common failure mode [1]. Its single H-bond donor and four H-bond acceptors also make it a useful calibration standard for logD7.4 and solubility assay development within thienopyrimidine chemical series .

Quote Request

Request a Quote for 3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.